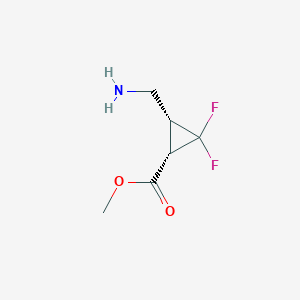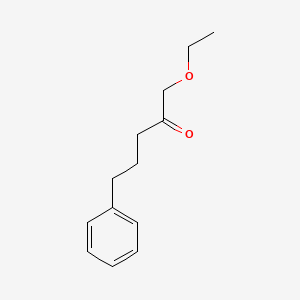
1-Ethoxy-5-phenylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-5-phenylpentan-2-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by an ethoxy group attached to a pentanone backbone, with a phenyl group at the fifth position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Ethoxy-5-phenylpentan-2-one can be achieved through several routes. One common method involves the reaction of 1-phenyl-2-pentanone with ethanol in the presence of an acid catalyst. This reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity . Industrial production methods often involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
1-Ethoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-Ethoxy-5-phenylpentan-2-ol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxy-5-phenylpentan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethoxy-5-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethoxy-5-phenylpentan-2-one can be compared with similar compounds such as 1-Phenyl-2-pentanone and 1-Ethoxy-5-phenylpentan-2-ol . While these compounds share structural similarities, this compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic processes
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-ethoxy-5-phenylpentan-2-one |
InChI |
InChI=1S/C13H18O2/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI Key |
XYXQDJOQYBSJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



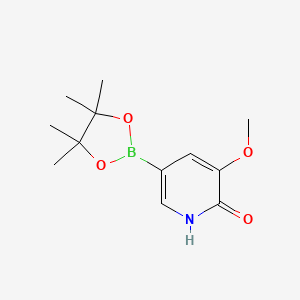
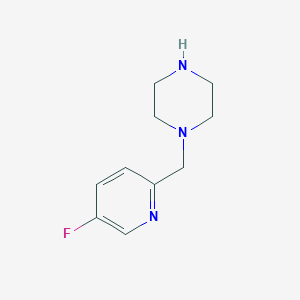

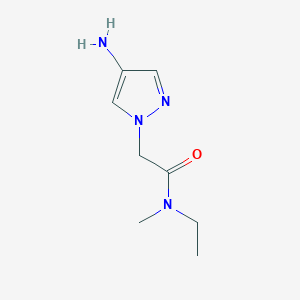
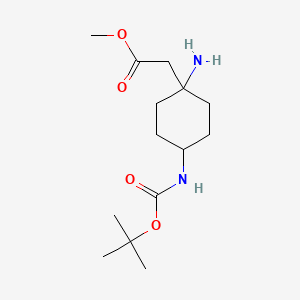
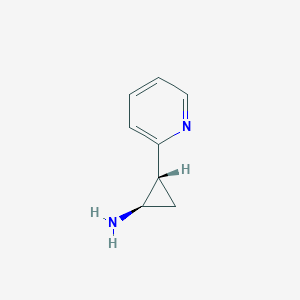

![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
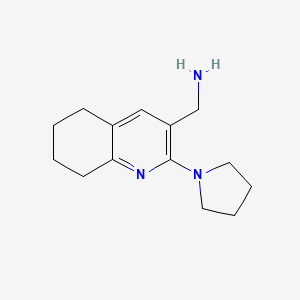
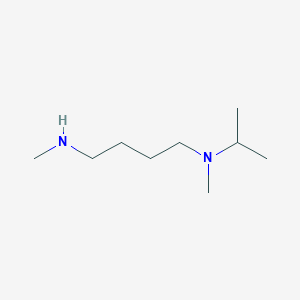
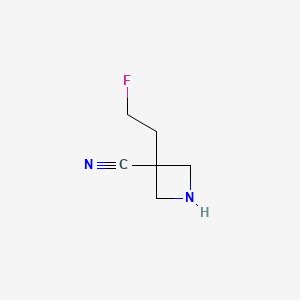
![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)
